5-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(14-10-15(23-21-14)17-4-2-8-25-17)20-11-12-5-6-19-13(9-12)16-3-1-7-24-16/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFGUDNUQKXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of thiophene and pyridine rings, which are known to enhance biological activity through various mechanisms. The isoxazole moiety contributes to the compound's pharmacological properties.
- Anticancer Activity : Preliminary studies indicate that isoxazole derivatives can induce apoptosis in cancer cells. The presence of thiophene and pyridine rings may enhance this effect by modulating signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 | 25.5 | Induction of apoptosis |
| A549 | 30.1 | Cell cycle arrest |
| HT-29 | 28.7 | Inhibition of proliferation |
| SMMC-7721 | 32.0 | Modulation of signaling pathways |
These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo evaluations using murine models have shown promise for this compound in reducing tumor size and improving survival rates when administered at specific dosages. For instance, in a study involving xenograft models, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
Case Studies
-
Study on Anticancer Efficacy : A recent publication highlighted the efficacy of this compound against lung cancer cells (H460). The study demonstrated that treatment led to increased levels of caspase activation, indicating apoptotic cell death.
"The compound significantly reduced cell viability in H460 cells, correlating with increased apoptosis markers" .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of similar isoxazole derivatives, suggesting that compounds like this compound may inhibit NF-kB signaling pathways, thereby reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
